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Compound of Interest

Compound Name:
4-Bromo-N-butyl-5-ethoxy-2-

nitroaniline

Cat. No.: B597761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a summary of the available and predicted physicochemical

properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline (CAS No. 1280786-89-1). Due to a

lack of publicly available experimental data for this specific compound, this document presents

predicted values from computational models alongside general experimental protocols for the

determination of key physicochemical parameters. Additionally, data for structurally related

compounds are included for comparative context.

Core Physicochemical Properties
The fundamental properties of a compound are crucial for predicting its behavior in various

chemical and biological systems. For 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, the following

information is available.

Structure and Identification:

Molecular Formula: C₁₂H₁₇BrN₂O₃[1]

Molecular Weight: 317.2 g/mol [1]

CAS Number: 1280786-89-1[1]
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Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 4-Bromo-N-
butyl-5-ethoxy-2-nitroaniline. These values were computationally generated and should be

considered estimates pending experimental verification.

Property Predicted Value Notes

Melting Point Not available

Predictions for melting points

of complex molecules can be

unreliable.

Boiling Point ~385.9 °C at 760 mmHg
Predicted using standard

computational models.

logP (Octanol-Water Partition

Coefficient)
~4.2 Indicates high lipophilicity.

Water Solubility ~0.01 g/L
Low aqueous solubility is

predicted.

pKa (Acid Dissociation

Constant)
Basic pKa: ~ -2.5 (amine)

The nitro group significantly

reduces the basicity of the

aniline nitrogen.

Comparative Data for Related Compounds
To provide context, the following table presents experimental data for structurally similar

molecules. It is important to note that these values are not representative of 4-Bromo-N-butyl-
5-ethoxy-2-nitroaniline but can offer insights into the potential influence of different functional

groups.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

4-Bromo-2-nitroaniline C₆H₅BrN₂O₂ 217.02 110-113[2]

4-Ethoxy-2-nitroaniline C₈H₁₀N₂O₃ 182.18 Not available

4-Bromo-N-butyl-2-

nitroaniline
C₁₀H₁₃BrN₂O₂ 273.13 Not available

Experimental Protocols
The following sections outline generalized experimental methodologies for determining key

physicochemical properties. These protocols are standard procedures and would require

optimization for the specific analysis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline.

Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary

melting point apparatus.

Methodology:

A small, dry sample of the compound is finely powdered.

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a controlled rate.

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the sample is recorded as the melting point range.

Solubility Determination
Aqueous solubility is a critical parameter for drug development and can be determined by the

shake-flask method.
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Methodology:

An excess amount of the solid compound is added to a known volume of purified water in a

flask.

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until

equilibrium is reached (typically 24-48 hours).

The suspension is filtered to remove undissolved solid.

The concentration of the compound in the filtrate is determined using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-

spectrophotometry.

Methodology (Potentiometric Titration):

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a

co-solvent system).

The solution is titrated with a standardized solution of a strong acid or base.

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

The pKa is determined from the inflection point of the resulting titration curve.

logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is

commonly determined using the shake-flask method or estimated by reverse-phase HPLC.

Methodology (Shake-Flask Method):

A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two

phases.

The mixture is then centrifuged to ensure complete separation of the octanol and water

layers.

The concentration of the compound in each phase is determined by a suitable analytical

method.

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.

Visualizations
General Experimental Workflow for Physicochemical
Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of a

physicochemical property.
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Caption: A generalized workflow for determining physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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